Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride

Catalog No.
S917989
CAS No.
125565-45-9
M.F
C44H36Cl5MnN8
M. Wt
909 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine p...

CAS Number

125565-45-9

Product Name

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride

IUPAC Name

manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;pentachloride

Molecular Formula

C44H36Cl5MnN8

Molecular Weight

909 g/mol

InChI

InChI=1S/C44H36N8.5ClH.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5

InChI Key

OHZZTXYKLXZFSZ-UHFFFAOYSA-I

SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3]

Canonical SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3]

Sensor Development

The presence of the pyridyl groups and the central manganese(III) ion endow MnTMPyPCl with the potential to act as a sensor for specific metal ions. Studies have shown that the closely related compound, meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride (TMPyPCl), can selectively bind to mercury(II), lead(II), cadmium(II), and copper(II) ions in aqueous solutions. MnTMPyPCl, with its additional chloride group, might exhibit similar properties and could be explored for its ability to detect these metal ions or others with similar characteristics.

Source

meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride - Frontier Specialty Chemicals ()

Photocatalysis

Porphyrins, including MnTMPyPCl, are known for their light-absorbing properties. This characteristic makes them suitable candidates for photocatalysis, a process where light triggers chemical reactions. MnTMPyPCl could potentially be investigated for its ability to degrade pollutants or organic compounds when exposed to light. For instance, research suggests that TMPyPCl can act as a photosensitizer for the degradation of polyaromatic hydrocarbons.

Source

meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride - Frontier Specialty Chemicals ()

Energy Transfer Studies

Porphyrins can transfer energy between their molecules and other materials. MnTMPyPCl's structure could be interesting for studying energy transfer processes. Research has been conducted on the energy transfer between TMPyPCl and clay nanosheets, providing insights into potential applications in areas like solar energy conversion.

Source

meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride - Frontier Specialty Chemicals ()

Manganese(III) meso-Tetra(N-methyl-4-pyridyl) porphine pentachloride is a synthetic porphyrin compound characterized by its complex structure and significant chemical properties. It has the molecular formula C44H36Cl5MnN8C_{44}H_{36}Cl_5MnN_8 and a molecular weight of approximately 909.013 g/mol. This compound features a manganese ion coordinated within a porphyrin ring, which is further substituted with four N-methyl-4-pyridyl groups. The pentachloride indicates the presence of five chlorine atoms associated with the manganese center, enhancing its solubility and reactivity in various chemical environments.

The specific mechanism of action of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride depends on the intended application. However, its potential role lies in its ability to activate small molecules like oxygen for oxidation reactions, similar to some natural enzymes []. The variable oxidation states of Mn (between II and III) and the electron-withdrawing nature of the chloride ligands might contribute to its catalytic activity [].

, particularly in organic synthesis and energy conversion processes.
  • Sensors: Its electrochemical properties make it suitable for developing sensors for detecting biomolecules like hydrogen peroxide.
  • Biomedical Research: The compound's antioxidant properties are explored for potential therapeutic applications in oxidative stress-related diseases .
  • Manganese(III) meso-Tetra(N-methyl-4-pyridyl) porphine pentachloride exhibits notable biological activities:

    • Antioxidant Properties: The compound has been shown to inhibit oxidative stress by scavenging reactive oxygen species, which may help mitigate cellular damage in various pathological states .
    • Biomimetic Sensor
    : Its ability to function as an electrochemical transducer makes it suitable for use in biosensors, particularly for detecting hydrogen peroxide in biological samples .
  • Catalytic Activity in Biological Systems: Studies indicate that it can catalyze reactions relevant to biological systems, enhancing its potential as a therapeutic agent .
  • The synthesis of manganese(III) meso-Tetra(N-methyl-4-pyridyl) porphine pentachloride typically involves several steps:

    • Porphyrin Formation: The initial step includes synthesizing the porphyrin framework through condensation reactions involving pyrrole and aldehydes.
    • Metalation: Manganese(III) ions are introduced to the porphyrin structure under controlled conditions to ensure proper coordination.
    • Chlorination: The final step involves chlorination to achieve the pentachloride form, often using chlorine gas or chlorinating agents in a solvent medium.

    These methods ensure high yield and purity of the final product.

    Interaction studies involving manganese(III) meso-Tetra(N-methyl-4-pyridyl) porphine pentachloride focus on its behavior in biological systems and its interaction with other molecules:

    • Protein Interactions: Research indicates that this compound can interact with various proteins, influencing enzymatic activities and cellular signaling pathways.
    • Electrochemical Behavior: Its interactions with substrates during electrochemical processes are crucial for understanding its catalytic efficiency and selectivity .

    Manganese(III) meso-Tetra(N-methyl-4-pyridyl) porphine pentachloride shares similarities with several other porphyrin-based compounds. Here are some comparable compounds:

    Compound NameMetal CenterMolecular FormulaUnique Features
    Iron(III) meso-Tetra(N-methyl-4-pyridyl) porphine pentachlorideIronC44H36Cl5FeN8Stronger oxidizing agent than manganese counterpart
    Cobalt(II) meso-Tetra(N-methyl-4-pyridyl) porphineCobaltC44H36Cl5CoN8Exhibits different redox properties
    Zinc meso-Tetra(N-methyl-4-pyridyl) porphineZincC44H36Cl5ZnN8Non-redox active; primarily used in photodynamic therapy

    Uniqueness

    Manganese(III) meso-Tetra(N-methyl-4-pyridyl) porphine pentachloride is unique due to its specific electrochemical properties and ability to act as both a catalyst and a sensor. Its interactions with reactive oxygen species set it apart from other metal-based porphyrins, making it particularly valuable in biomedical research and sensor technology.

    Dates

    Modify: 2023-08-16

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